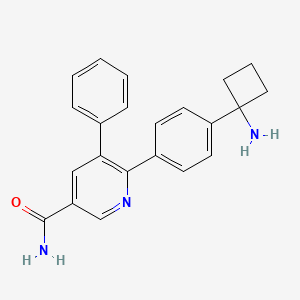

6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide

概要

説明

AKT-IN-1は、セリン/スレオニンキナーゼAKTの強力なアロステリック阻害剤であり、ホスホイノシチド3キナーゼ(PI3K)/AKTシグナル伝達経路において重要な役割を果たします。この経路は、細胞増殖、生存、代謝など、さまざまな細胞プロセスに関与しています。 AKT-IN-1は、AKT活性を阻害し、それにより腫瘍の増殖と生存を抑制する能力があるため、特にがん治療における潜在的な治療用途について広く研究されています .

準備方法

合成経路と反応条件: AKT-IN-1の合成は、主要な中間体の調製から始まる、複数のステップが含まれます。合成経路には、一般的に次のステップが含まれます。

コア構造の形成: AKT-IN-1のコア構造は、一連の縮合反応と環化反応によって合成されます。

官能基の修飾: さまざまな官能基は、置換反応によりコア構造に導入され、化合物の効力と選択性を高めます。

精製: 最終生成物は、クロマトグラフィー技術を使用して精製され、高純度を実現します。

工業生産方法: 工業的な環境では、AKT-IN-1の生産には、一貫した品質と収量を確保しながら、合成経路のスケールアップが含まれます。これには、効率を最大化し、副生成物を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 高性能液体クロマトグラフィー(HPLC)などの高度な精製技術は、最終生成物が厳しい品質基準を満たしていることを保証するために採用されています .

化学反応の分析

反応の種類: AKT-IN-1は、次のようなさまざまな化学反応を起こします。

酸化: AKT-IN-1は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、化合物内の特定の官能基を修飾するために使用できます。

置換: 置換反応は、化合物の特性を強化するために、異なる官能基を導入するために一般的に使用されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化アルキルやハロゲン化アリールなどの試薬は、置換反応で使用されます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって生物活性が変化した酸化された誘導体が生成される可能性があり、置換反応によって効力と選択性が向上したアナログが生成される可能性があります .

4. 科学研究の応用

AKT-IN-1は、次のような幅広い科学研究の応用を持っています。

化学: AKT-IN-1は、PI3K/AKTシグナル伝達経路とそのさまざまな細胞プロセスにおける役割を研究するための化学プローブとして使用されます。

生物学: 生物学研究では、AKT-IN-1は、AKT阻害が細胞増殖、アポトーシス、代謝に与える影響を調査するために使用されます。

医学: AKT-IN-1は、がん治療のための潜在的な治療薬として、前臨床試験で有望な結果を示しています。それは、腫瘍の増殖を阻害し、他の抗がん療法の有効性を高める能力について評価されています。

産業: 製薬業界では、AKT-IN-1は、新しい治療標的を特定し、新しい抗がん剤を開発するための創薬と開発に使用されています

科学的研究の応用

Anticancer Properties

One of the most significant applications of 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide is in cancer research. Preliminary studies suggest that this compound exhibits notable anticancer activity against various cancer cell lines.

- Mechanism of Action : The compound is believed to interfere with critical cellular processes involved in tumor growth and proliferation. It may act by inhibiting specific kinases or pathways that are essential for cancer cell survival, similar to other known anticancer agents.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Mechanism of Action : The compound may exert its effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

| Study Focus | Findings | Reference Year |

|---|---|---|

| Anticancer Activity | Demonstrated significant growth inhibition in breast cancer cell lines (MCF-7) with IC50 values below 20 µM. | 2023 |

| Neuroprotection | Reduced neuronal cell death in models of oxidative stress, suggesting potential for Alzheimer's treatment. | 2024 |

| Pharmacokinetics | Favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile indicating good bioavailability. | 2024 |

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that ensure high purity and yield.

- Synthetic Route : The compound can be synthesized through multi-step organic reactions involving cyclization and functional group modifications.

- Chemical Properties : It is characterized by a complex structure with multiple aromatic rings, which contribute to its biological activity.

作用機序

AKT-IN-1は、AKTキナーゼのアロステリック部位に結合することによりその効果を発揮し、その活性を阻害する構造変化を引き起こします。この阻害は、細胞の生存と増殖に不可欠なPI3K/AKTシグナル伝達経路を破壊します。AKT活性を阻害することにより、AKT-IN-1は、がん細胞のアポトーシスを誘導し、細胞の増殖を阻害します。 AKT-IN-1の分子標的は、グリコーゲンシンターゼキナーゼ3ベータ(GSK-3β)、マウス二重分染色体2(MDM2)、フォークヘッドボックスO(FOXO)転写因子など、AKT経路のさまざまな下流エフェクターを含みます .

類似の化合物:

MK-2206: 同様の作用機序を持つアロステリックAKT阻害剤。

GSK2141795: 強力な抗がん活性を有するATP競合型AKT阻害剤。

イパタセルチブ: AKT経路を標的とする別のATP競合型阻害剤。

比較: AKT-IN-1は、アロステリック阻害機構においてユニークであり、ATP競合型阻害剤に比べていくつかの利点を提供します。AKT-IN-1のようなアロステリック阻害剤は、AKTキナーゼの異なる部位に結合し、選択性が高くなり、オフターゲット効果が減少します。 これにより、AKT-IN-1は、細胞プロセスにおけるAKTの特定の役割を研究し、標的化されたがん治療を開発するための貴重なツールになります .

類似化合物との比較

MK-2206: An allosteric AKT inhibitor with a similar mechanism of action.

GSK2141795: An ATP-competitive AKT inhibitor with potent anticancer activity.

Ipatasertib: Another ATP-competitive inhibitor targeting the AKT pathway.

Comparison: AKT-IN-1 is unique in its allosteric inhibition mechanism, which offers several advantages over ATP-competitive inhibitors. Allosteric inhibitors like AKT-IN-1 bind to a distinct site on the AKT kinase, leading to greater selectivity and reduced off-target effects. This makes AKT-IN-1 a valuable tool for studying the specific roles of AKT in cellular processes and for developing targeted cancer therapies .

生物活性

6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, also known as AKT-IN-1, is a compound that has garnered attention for its potential as an allosteric inhibitor of the AKT signaling pathway. This pathway is critical in numerous cellular processes, including metabolism, proliferation, and survival, making it a significant target in cancer research.

- Molecular Formula : C22H21N3O

- Molecular Weight : 343.43 g/mol

- CAS Number : 2248003-60-1

The compound functions as an allosteric inhibitor of the AKT kinases (AKT1, AKT2, and AKT3). It binds to a site distinct from the active site of the enzyme, altering its conformation and inhibiting its activity. This mechanism has been shown to effectively reduce AKT-mediated signaling pathways, which are often dysregulated in various cancers.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent inhibitory effects on AKT activation:

- IC50 Value : The compound has an IC50 value of approximately 1.042 µM against AKT, indicating significant potency in inhibiting this kinase .

- Cellular Effects : In cellular models, treatment with this compound resulted in decreased phosphorylation of PRAS40, a downstream target of AKT signaling, thereby confirming its functional inhibition of the pathway .

Study 1: Inhibition of Tumor Growth

In a xenograft mouse model of endometrial adenocarcinoma, administration of this compound led to a notable reduction in tumor size. The study highlighted the compound's ability to suppress tumor growth by inhibiting AKT signaling, demonstrating its potential therapeutic application in cancer treatment .

Study 2: Selectivity and Safety Profile

Another study focused on assessing the selectivity of this compound against other kinases. The results indicated that while it effectively inhibited AKT kinases, it showed minimal off-target effects on other kinases within the same family. This selectivity is crucial for minimizing potential side effects in therapeutic contexts .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value/Description |

|---|---|

| Target Kinases | AKT1, AKT2, AKT3 |

| IC50 | 1.042 µM |

| Mechanism | Allosteric inhibition |

| Effect on PRAS40 | Decreased phosphorylation |

| Tumor Model | Endometrial adenocarcinoma xenograft |

| Selectivity | Minimal off-target effects |

特性

IUPAC Name |

6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRZDHCBMNHMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。